2,4-DI-Tert-butylcyclohexanol

概要

説明

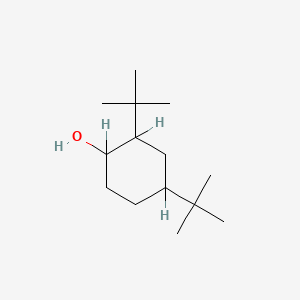

2,4-DI-Tert-butylcyclohexanol is an organic compound known for its unique structural properties and applications in various fields. It is a derivative of cyclohexanol, where two tert-butyl groups are attached to the 2nd and 4th positions of the cyclohexane ring. This compound is often used in the fragrance industry due to its pleasant odor and stability.

準備方法

Synthetic Routes and Reaction Conditions

2,4-DI-Tert-butylcyclohexanol can be synthesized through the catalytic hydrogenation of 2,4-DI-Tert-butylphenol. This process involves the use of a palladium catalyst under hydrogen gas at elevated temperatures . Another method involves the reduction of 2,4-DI-Tert-butylcyclohexanone using hydrogen on platinum oxide in glacial acetic acid containing some hydrogen chloride .

Industrial Production Methods

In industrial settings, the production of this compound often employs biocatalytic routes. Carbonyl reductase (CRED) technology has been shown to be an efficient method for the preparation of this compound, providing high yields and stereoselectivity .

化学反応の分析

Types of Reactions

2,4-DI-Tert-butylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 2,4-DI-Tert-butylcyclohexanone, various esters, and ethers depending on the reagents and conditions used .

科学的研究の応用

作用機序

The mechanism of action of 2,4-DI-Tert-butylcyclohexanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its bulky tert-butyl groups provide steric hindrance, which can influence its binding affinity and selectivity .

類似化合物との比較

Similar Compounds

2-Tert-butylcyclohexanol: Similar in structure but with only one tert-butyl group.

4-Tert-butylcyclohexanol: Another similar compound with a single tert-butyl group at the 4th position.

2,4-DI-Tert-butylcyclohexanone: The oxidized form of 2,4-DI-Tert-butylcyclohexanol.

Uniqueness

This compound is unique due to the presence of two bulky tert-butyl groups, which provide enhanced stability and distinct chemical properties. This makes it particularly valuable in applications requiring high stability and specific steric configurations .

生物活性

2,4-Di-tert-butylcyclohexanol (CAS Number: 55030-25-6) is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and industry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

This compound is characterized by its bulky tert-butyl groups, which influence its steric properties and binding affinities. The compound acts as a ligand, interacting with various molecular targets such as enzymes and receptors. Its mechanism of action involves modulation of enzymatic activity and potential therapeutic roles in pharmacology.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related compounds like 2,4-di-tert-butylphenol have shown high radical scavenging activities against DPPH and ABTS radicals. These findings suggest that this compound may possess similar antioxidant capabilities, potentially contributing to cellular protection against oxidative stress .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2,4-Di-tert-butylphenol derivatives against various pathogens, particularly Pseudomonas aeruginosa. The compound has been shown to inhibit quorum sensing in this bacterium, leading to reduced virulence factor secretion and biofilm formation. This suggests that this compound could be explored as an anti-virulence agent in combating multidrug-resistant infections .

Case Studies and Research Findings

-

Toxicological Assessment :

A study involving repeated dose toxicity assessments in Wistar rats indicated that the no-observed-adverse-effect level (NOAEL) for this compound was determined to be 240 mg/kg/day. The study monitored various health parameters and found no significant treatment-related effects except for slight reductions in body weight at higher doses . -

Antioxidant Activity Evaluation :

In comparative studies with related compounds like 2,4-di-tert-butylphenol, antioxidant activities were measured using DPPH and ABTS assays. The IC50 values were reported at 60 µg/ml for DPPH scavenging and 17 µg/ml for ABTS scavenging activities, indicating strong antioxidant potential . -

Synergistic Effects with Antibiotics :

Research has indicated that when used in conjunction with traditional antibiotics like ampicillin, 2,4-Di-tert-butylphenol enhances bactericidal activity against resistant strains of Pseudomonas aeruginosa. This synergistic effect highlights the compound's potential role in developing combination therapies for resistant infections .

Summary Table of Biological Activities

特性

IUPAC Name |

2,4-ditert-butylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h10-12,15H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQDYDCHZZWCRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(C(C1)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338042 | |

| Record name | 2,4-DI-TERT-BUTYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55030-25-6 | |

| Record name | 2,4-DI-TERT-BUTYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。